molecular formula C7H5F3N2O3 B12865294 2,6-Dihydroxy-4-(trifluoromethyl)nicotinamide

2,6-Dihydroxy-4-(trifluoromethyl)nicotinamide

Cat. No.: B12865294
M. Wt: 222.12 g/mol
InChI Key: KDSMEIPKCBRYMJ-UHFFFAOYSA-N
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Description

2,6-Dihydroxy-4-(trifluoromethyl)nicotinamide is a pyridine derivative of significant interest in chemical synthesis and agrochemical research. This compound serves as a key synthetic intermediate in the preparation of more complex molecules. Literature indicates that closely related trifluoromethyl-substituted nicotinonitriles are pivotal intermediates in the multi-step synthesis of modern insecticides, such as flonicamid . Flonicamid itself is a novel compound effective against aphids and other sucking insects, highlighting the value of this chemical family in developing selective pest control agents with favorable environmental profiles . The trifluoromethyl group is a common motif in medicinal and agricultural chemistry due to its ability to influence the metabolic stability, bioavailability, and binding affinity of molecules. As a research chemical, this compound provides researchers with a versatile scaffold for constructing targeted compounds for various applications. It is strictly intended for use in laboratory research and chemical synthesis. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C7H5F3N2O3

Molecular Weight

222.12 g/mol

IUPAC Name

2-hydroxy-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide

InChI

InChI=1S/C7H5F3N2O3/c8-7(9,10)2-1-3(13)12-6(15)4(2)5(11)14/h1H,(H2,11,14)(H2,12,13,15)

InChI Key

KDSMEIPKCBRYMJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(NC1=O)O)C(=O)N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dihydroxy-4-(trifluoromethyl)nicotinamide typically involves the reaction of 2-cyanoacetamide with ethyl 4,4,4-trifluoroacetoacetate to form 2,6-dihydroxy-4-(trifluoromethyl)nicotinonitrile. This intermediate is then converted to the desired amide derivative through a reaction with an amine and an acid chloride, which is obtained by reacting the nitrile with thionyl chloride .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Synthetic Pathways to Related Nicotinamide Derivatives

The synthesis of flonicamid intermediates provides insight into reactions involving hydroxy- and trifluoromethyl-substituted pyridines. For example:

  • Cyclization Reactions : Ethyl 4,4,4-trifluoroacetoacetate reacts with cyanoacetamide in the presence of a base (e.g., N-methylmorpholine) to form 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine salts . Similar conditions could facilitate the formation of nicotinamide derivatives.

  • Chlorination : Phosphorus oxychloride (POCl₃) converts hydroxy groups to chlorides at elevated temperatures (125–135°C), as seen in the synthesis of 2,6-dichloro-3-cyano-4-trifluoromethylpyridine . Hydroxy groups in nicotinamides may undergo analogous substitution.

Hydrolysis and Functional Group Interconversion

Hydroxy and amide groups in nicotinamides participate in hydrolysis and acylation:

  • Hydrolysis of Nitriles to Amides : Catalytic hydrogenation (e.g., Pd/C with triethylamine) reduces chlorinated pyridines to cyano intermediates, which are hydrolyzed to amides under basic conditions (e.g., NaOH in ethanol) . For example:

    2,6-Dichloro-3-cyano-4-trifluoromethylpyridineH2/Pd/C3-cyano-4-trifluoromethylpyridineNaOH4-trifluoromethylnicotinic acid\text{2,6-Dichloro-3-cyano-4-trifluoromethylpyridine} \xrightarrow{\text{H}_2/\text{Pd/C}} \text{3-cyano-4-trifluoromethylpyridine} \xrightarrow{\text{NaOH}} \text{4-trifluoromethylnicotinic acid}
  • Amide Formation : Reaction of nicotinic acid derivatives with thionyl chloride generates acid chlorides, which react with amines (e.g., aminoacetonitrile) to form amides .

Hydrogenation and Dehalogenation

Hydrogenolysis is critical for removing halogens or reducing nitriles:

  • Catalytic Hydrogenation : Pd/C-mediated hydrogenation under atmospheric pressure dechlorinates 2,6-dichloro derivatives to yield 3-cyano-4-trifluoromethylpyridine . Similar conditions could reduce hydroxy-substituted analogs.

Derivatization and Functionalization

Functional group transformations include:

  • Acylation : Thionyl chloride converts carboxylic acids to acyl chlorides, enabling amide bond formation with amines .

  • Substitution Reactions : Hydroxy groups may undergo phosphorylation or sulfonation, though these are not explicitly documented in the sources.

Stability and Reactivity Considerations

  • Thermal Stability : Trifluoromethylpyridines exhibit stability under reflux conditions (e.g., 75–85°C in ethanol/NaOH) .

  • Acid Sensitivity : Strong acids (e.g., HCl) protonate pyridine nitrogens, potentially affecting reaction pathways .

Data Table: Key Reaction Conditions for Analogous Compounds

Reaction TypeReagents/ConditionsProductYieldSource
CyclizationEthyl trifluoroacetoacetate, N-methylmorpholine, 75°C2,6-Dihydroxy-3-cyano-4-trifluoromethylpyridine salt90–96%
ChlorinationPOCl₃, 125–135°C, 15–20 h2,6-Dichloro-3-cyano-4-trifluoromethylpyridine85–90%
Catalytic HydrogenationPd/C, triethylamine, H₂, 3.5–4.5 h3-Cyano-4-trifluoromethylpyridine~90%
Hydrolysis30% NaOH/EtOH, 75–85°C, 10–15 h4-Trifluoromethylnicotinic acid90–96%
AmidationSOCl₂, aminoacetonitrile, triethylamineFlonicamid85–90%

Research Gaps and Limitations

The provided sources focus on flonicamid’s synthesis and intermediates like 2,6-dihydroxy-4-(trifluoromethyl)nicotinonitrile rather than the amide derivative. Direct data on 2,6-Dihydroxy-4-(trifluoromethyl)nicotinamide’s reactivity is absent, necessitating experimental validation of extrapolated pathways.

Scientific Research Applications

Agricultural Applications

Insecticide Development:
One of the most notable applications of 2,6-Dihydroxy-4-(trifluoromethyl)nicotinamide is as a precursor in the synthesis of flonicamid, a highly effective insecticide. Research indicates that this compound exhibits insecticidal properties, particularly against aphids such as Myzus persicae and other pests like Spodoptera litura and Tetranychus urticae . The trifluoromethyl group at the 4-position of the nicotinoyl moiety is essential for its biological activity, enhancing its efficacy as an agrochemical .

Table 1: Insecticidal Activity of Flonicamid Derivatives

Compound NameTarget PestEfficacy Level
Flonicamid (N-cyanomethyl-4-(trifluoromethyl)nicotinamide)Myzus persicaeHigh
N-alkylamide derivativesSpodoptera lituraModerate
N-cyanomethyl derivativesTetranychus urticaeModerate

Medicinal Applications

Metabolic Enzyme Inhibition:
this compound has been investigated for its role in inhibiting nicotinamide N-methyltransferase (NNMT), an enzyme linked to metabolic disorders such as diabetes and obesity. The compound's structural properties allow it to act as a potent inhibitor, potentially leading to therapeutic applications in managing these conditions .

Bioisosterism in Drug Design:
The concept of bioisosterism plays a crucial role in modifying the biological activity of compounds. The incorporation of fluorine atoms, such as those found in this compound, can enhance the affinity of drug candidates for their target sites while maintaining favorable pharmacokinetic properties . This makes it a valuable candidate for further drug development.

Synthesis and Preparation

The synthesis of this compound typically involves several steps starting from readily available precursors. For instance, it can be synthesized through the reaction of cyanoacetamide with ethyl trifluoroacetoacetate, followed by catalytic hydrogenation and hydrolysis . This multi-step synthesis is crucial for producing high yields of the desired compound.

Case Studies

Case Study 1: Flonicamid as an Insecticide
In a comprehensive study on flonicamid's efficacy, researchers evaluated its performance against various aphid species under controlled conditions. The results demonstrated that flonicamid exhibited superior control over aphid populations compared to traditional insecticides, highlighting its potential for integrated pest management strategies .

Case Study 2: NNMT Inhibition Studies
A recent study focused on the design and synthesis of NNMT inhibitors based on structural modifications of nicotinamide derivatives. The findings indicated that compounds similar to this compound showed significant inhibition of NNMT activity, suggesting their potential use in treating metabolic disorders .

Mechanism of Action

The mechanism of action of 2,6-Dihydroxy-4-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets, while the hydroxyl groups facilitate hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways and exert its effects .

Comparison with Similar Compounds

(a) N-Cyanomethyl-4-(trifluoromethyl)nicotinamide

  • Substituents: A cyanomethyl (-CH₂CN) group replaces the 2,6-dihydroxy groups.
  • Increased lipophilicity (higher LogP) from the cyanomethyl group, enhancing membrane permeability but possibly limiting bioavailability in polar environments.
  • Applications : Likely prioritized in hydrophobic systems or as intermediates in synthetic pathways requiring nitrile functionality .

(b) 2-Chloro-N-(2,6-dichlorobenzyl)-4-(trifluoromethyl)nicotinamide

  • Substituents : Chlorine atoms at the 2-position of the pyridine ring and a 2,6-dichlorobenzyl group on the amide nitrogen.
  • Key Differences: Enhanced halogenated character increases metabolic stability and resistance to oxidative degradation. Lower solubility in aqueous media compared to the dihydroxy variant due to reduced polarity.
  • Applications : Likely used in pesticidal or antimicrobial formulations where halogenated motifs improve efficacy .

(c) Patent-Derived Fluorinated Compound (EP 4 374 877 A2)

  • Substituents : Multiple fluorine atoms, hydroxyl groups, and a trifluoromethylpyrimidinyl moiety.
  • Key Differences :
    • Complex polyfluorinated structure enhances metabolic stability and target selectivity, common in advanced pharmaceuticals.
    • The hydroxyl and fluorinated groups synergize to balance solubility and membrane penetration.
    • Higher molecular weight and structural complexity may complicate synthesis compared to the simpler dihydroxy-trifluoromethyl nicotinamide.
  • Applications : Likely a drug candidate for conditions requiring high receptor specificity, such as oncology or infectious diseases .

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) Key Properties Potential Applications
2,6-Dihydroxy-4-(trifluoromethyl)nicotinamide 2,6-OH; 4-CF₃ ~265.1 (estimated) Moderate solubility, H-bond donor/acceptor Drug intermediates, agrochemicals
N-Cyanomethyl-4-(trifluoromethyl)nicotinamide 2-CH₂CN; 4-CF₃ ~258.2 (estimated) High lipophilicity, nitrile reactivity Synthetic intermediates, catalysts
2-Chloro-N-(2,6-dichlorobenzyl)-4-(trifluoromethyl)nicotinamide 2-Cl; 4-CF₃; N-(2,6-Cl₂-benzyl) 383.58 (reported) High stability, low solubility Pesticides, antimicrobial agents
EP 4 374 877 A2 Compound Polyfluorinated, hydroxylated, trifluoromethylpyrimidinyl ~750 (estimated) High specificity, balanced solubility Pharmaceuticals (oncology, etc.)

Research Findings and Implications

  • Hydroxyl vs. Halogen Substituents : Hydroxyl groups (as in the target compound) improve aqueous solubility and enable hydrogen bonding, crucial for interactions with biological targets. In contrast, halogenated analogues (e.g., 2-chloro-N-(2,6-dichlorobenzyl)-4-(trifluoromethyl)nicotinamide) favor durability in harsh environments but may pose toxicity risks .
  • Trifluoromethyl Effects : The -CF₃ group in all compounds enhances electron-withdrawing properties, stabilizing the pyridine ring and influencing electronic distribution for reactivity or binding .
  • Synthetic Complexity : The patent compound’s intricate structure underscores a trade-off between efficacy and synthetic feasibility, whereas simpler derivatives like the target compound offer scalability for industrial applications .

Biological Activity

2,6-Dihydroxy-4-(trifluoromethyl)nicotinamide (DFN) is a derivative of nicotinamide that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of DFN, examining its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

DFN is characterized by the presence of hydroxyl groups and a trifluoromethyl group attached to a nicotinamide core. Its unique structure contributes to its biological activity and makes it a subject of interest in medicinal chemistry.

The biological activity of DFN is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

  • Enzyme Inhibition : DFN may inhibit enzymes involved in critical metabolic pathways, affecting cellular processes such as proliferation and apoptosis.
  • Receptor Modulation : The compound can modulate receptor activity, influencing signaling pathways associated with cell growth and survival.
  • Antioxidant Activity : The hydroxyl groups in DFN may contribute to its antioxidant properties, helping to mitigate oxidative stress in cells.

Biological Activity Overview

Research indicates that DFN exhibits various biological activities:

  • Antimicrobial Properties : Studies have shown that DFN possesses significant antimicrobial activity against a range of pathogenic bacteria and fungi. This is particularly relevant given the rise of antibiotic-resistant strains.
  • Anticancer Potential : Preliminary studies suggest that DFN may inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

Several studies have explored the biological effects of DFN:

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of DFN against several bacterial strains, demonstrating effective inhibition at low concentrations. This suggests potential applications in treating infections caused by resistant bacteria.
  • Cancer Cell Studies :
    • In vitro experiments using cancer cell lines indicated that DFN reduced cell viability and induced apoptosis. The study highlighted the compound's potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy in vivo .
  • Comparative Analysis :
    • When compared to similar compounds like 2,6-Dihydroxy-4-(trifluoromethyl)pyridine, DFN showed enhanced biological activity due to the presence of the additional hydroxyl group, which may improve solubility and bioavailability .

Data Table: Biological Activity Comparison

CompoundAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundHighModerateEnzyme inhibition, receptor modulation
2,6-Dihydroxy-4-(trifluoromethyl)pyridineModerateLowAntioxidant properties
4-(Trifluoromethyl)nicotinic acidLowModerateEnzyme inhibition

Q & A

Q. What are the established synthetic pathways for 2,6-Dihydroxy-4-(trifluoromethyl)nicotinamide, and what key reaction parameters influence yield?

Methodological Answer: The synthesis typically involves sequential steps such as chlorination, hydrolysis, and hydrogenolysis. For example, chlorination of intermediates like 2,6-dihydroxy-4-(trifluoromethyl)nicotionitrile requires optimized molar ratios (e.g., 1:2:1 for tetramethylammonium chloride, triethylamine, and the starting nitrile) to achieve yields >80%. Hydrolysis in mixed acidic solvents (e.g., sulfuric/nitric acid, 4:1 v/v) can further improve purity and yield (~92%). Hydrogenolysis with sodium acetate (1:2 molar ratio to substrate) and 10% Pd/C catalyst (6% w/w of substrate) is critical for reducing halogenated intermediates .

Q. Which analytical techniques are most reliable for characterizing purity and structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm substitution patterns and trifluoromethyl group integrity. For example, 19F^{19} \text{F}-NMR is critical for verifying CF3_3 chemical shifts .
  • Infrared Spectroscopy (IR): Identify key functional groups (e.g., C=O stretch at ~1650–1700 cm1^{-1}, hydroxyl peaks at ~3200–3500 cm1^{-1}) .
  • Elemental Analysis: Validate molecular composition (e.g., %C, %H, %N) against theoretical values .

Q. What are the critical stability considerations for storing this compound?

Methodological Answer: Store the compound in airtight, light-resistant containers at 0–6°C to prevent hydrolysis or thermal degradation. Avoid exposure to moisture and oxidizing agents, as the trifluoromethyl group may react under harsh conditions .

Advanced Research Questions

Q. How can the hydrogenolysis step in synthesis be optimized to minimize side-product formation?

Methodological Answer:

  • Catalyst Optimization: Use Pd/C with controlled particle size (e.g., 5–10 nm) to enhance catalytic surface area.
  • Solvent Selection: Polar aprotic solvents (e.g., THF/water mixtures) improve reaction homogeneity.
  • Temperature Control: Maintain 50–60°C to balance reaction rate and side-product suppression.
  • In Situ Monitoring: Employ HPLC or TLC to track intermediate conversion and adjust parameters dynamically .

Q. What strategies resolve discrepancies in spectroscopic data for novel derivatives?

Methodological Answer:

  • Multi-Technique Validation: Cross-validate NMR data with 2D techniques (COSY, HSQC) to resolve overlapping signals.
  • Computational Modeling: Compare experimental 13C^{13} \text{C}-NMR shifts with density functional theory (DFT)-predicted values.
  • Isotopic Labeling: Use deuterated analogs (e.g., nicotinamide-d4_4) to clarify ambiguous proton environments .

Q. How to design a structure-activity relationship (SAR) study for derivatives targeting enzymatic inhibition?

Methodological Answer:

  • Position-Specific Modifications: Introduce substituents at the 2- and 6-positions to assess steric/electronic effects on binding. For example, replace hydroxyl groups with methoxy or halogens .
  • Enzymatic Assays: Use fluorescence-based NAD+^+ depletion assays to quantify inhibition kinetics.
  • Molecular Docking: Model interactions with target enzymes (e.g., sirtuins) to prioritize synthetic targets .

Q. What solvent systems are recommended for recrystallizing this compound?

Methodological Answer: Use mixed solvents such as ethanol/water (3:1 v/v) or acetone/hexane for gradual crystallization. Pre-filter hot solutions through activated charcoal to remove impurities. Monitor crystal growth via polarized light microscopy to ensure monoclinic lattice formation .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s thermal stability?

Methodological Answer:

  • Differential Scanning Calorimetry (DSC): Measure decomposition onset temperatures under inert vs. oxidative atmospheres.
  • Thermogravimetric Analysis (TGA): Correlate mass loss profiles with degradation pathways (e.g., dehydroxylation vs. trifluoromethyl cleavage).
  • Reproducibility Checks: Standardize heating rates (e.g., 10°C/min) and sample preparation (e.g., particle size <50 µm) .

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